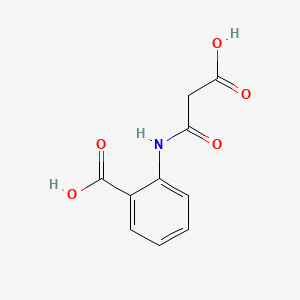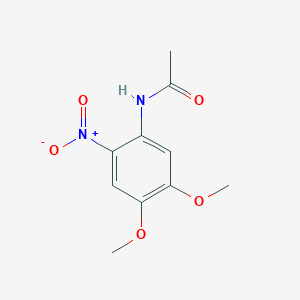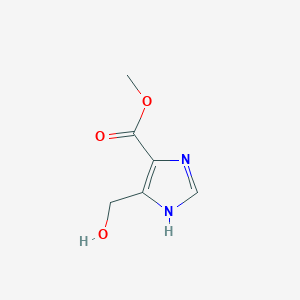
6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.35 . It is used in proteomics research . .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C19H17NO2/c1-11-4-6-14(7-5-11)17-10-16(19(21)22)15-9-12(2)8-13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) . This code provides a standard way to encode the compound’s molecular structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
- Carboxamide Derivatives Synthesis: The synthesis of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids led to the discovery of potent cytotoxins. These compounds demonstrated significant growth inhibitory properties against various cancer cell lines, with some having IC(50) values less than 10 nM (Deady et al., 2003).
Structural Studies
- Helical, Quinoline-Derived Oligoamide Foldamers: Oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid were synthesized and characterized. The study revealed these compounds' ability to adopt a bent or helical conformation stabilized by intramolecular hydrogen bonds (Jiang et al., 2003).
Molecular Rearrangement Studies
- Synthesis and Rearrangement of Derivatives: The study involved synthesizing 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their subsequent bromination and alkaline hydrolysis. This led to the formation of 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids, which have potential applications in medicinal chemistry (Klásek et al., 2003).
Cytotoxic and Anticancer Properties
- Anticancer Activities of Quinoline Derivatives: Studies have demonstrated that amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives exhibit significant anticancer activity. These compounds induced apoptotic DNA fragmentation and were tested against various carcinoma cell lines, showcasing their potential as novel anticancer agents (Bhatt et al., 2015).
Synthesis for Potential Anticancer Applications
- One Pot Synthesis of Quinoline Derivatives: A series of new quinoline-4-carboxylic acids were synthesized using a one-pot reaction method. These compounds were evaluated for their potential use as anticancer agents (Javadi & Azizian, 2016).
Photophysical Properties Study
- Azole-Quinoline Based Fluorophores: The study involved the synthesis of 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid derivatives, exhibiting dual emissions and large Stokes' shift emission patterns. These fluorophores' photophysical properties were analyzed, contributing to understanding their potential applications in photodynamic therapy or as fluorescent probes (Padalkar & Sekar, 2014).
Antioxidant Activity
- Synthesis and Antioxidant Testing: Research focusing on the synthesis of 1,8-dioxoacridine and polyhydro-quinoline derivatives tested their antioxidant activity. These compounds demonstrated significant antioxidant properties, with potential applications in pharmaceuticals and nutraceuticals (Cahyana et al., 2020).
Wirkmechanismus
The mode of action of a quinoline compound depends on its specific structure and the target it interacts with. Some quinolines are known to inhibit enzymes, while others may act as agonists or antagonists at different receptors .
The biochemical pathways affected by quinolines can also vary widely. For example, some quinolines have been found to affect signal transduction pathways, while others may interfere with metabolic pathways .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), can vary depending on the specific properties of the quinoline compound, including its size, charge, lipophilicity, and the presence of functional groups .
The result of action and the action environment would also depend on the specific quinoline compound and its target of action. Some quinolines have been found to have anti-inflammatory, antimalarial, or anticancer effects, among others .
Eigenschaften
IUPAC Name |
6,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-4-6-14(7-5-11)17-10-16(19(21)22)15-9-12(2)8-13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBOZCFEPSTTKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401193351 |
Source


|
| Record name | 6,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401193351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436089-41-7 |
Source


|
| Record name | 6,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436089-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401193351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[(3,5-Dimethylphenyl)sulfamoyl]anilino]-4-oxobutanoic acid](/img/structure/B1362734.png)


![5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde](/img/structure/B1362741.png)








![4-[(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1362760.png)
